molecular formula C13H20N2O5 B13560390 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid

Cat. No.: B13560390
M. Wt: 284.31 g/mol
InChI Key: PALXLGOTBTWPEZ-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound with a unique structure that combines an azetidine ring, an oxazole ring, and a tert-butoxycarbonyl group

Preparation Methods

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring is typically formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor.

    Coupling of the Azetidine and Oxazole Rings: The azetidine and oxazole rings are coupled together using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions, resulting in the formation of the free amine.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound can be used in the study of biological processes and pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biological molecules, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be compared with other similar compounds, such as:

    3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid: This compound has a similar azetidine ring and Boc protecting group but differs in the presence of a benzoic acid moiety instead of the oxazole ring.

    N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: This compound contains a Boc protecting group and a boronic acid moiety, but differs in the presence of a tetrahydropyridine ring instead of the azetidine and oxazole rings.

    tert-Butyl 3-oxoazetidine-1-carboxylate: This compound contains an azetidine ring and a Boc protecting group, but lacks the oxazole ring and has a different functional group at the 3-position.

The uniqueness of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid lies in its combination of the azetidine and oxazole rings, along with the Boc protecting group, which imparts unique reactivity and properties to the compound.

Properties

Molecular Formula

C13H20N2O5

Molecular Weight

284.31 g/mol

IUPAC Name

5-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-4H-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)19-11(18)15-6-8(7-15)9-5-13(4,10(16)17)20-14-9/h8H,5-7H2,1-4H3,(H,16,17)

InChI Key

PALXLGOTBTWPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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